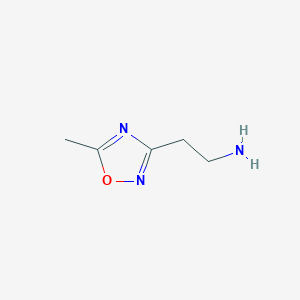
1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Synthesis Analysis
The synthesis of compounds related to 4-Cyanophenylacetic acid involves various methods. For instance, a preparation method of a 4-aminophenylacetic acid medicine intermediate involves adding concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide into a reactor, carrying out a reaction process, and carrying out crystallization, filtration, water washing, and re-crystallization .Molecular Structure Analysis
The molecular formula of 4-Cyanophenylacetic acid is C9H7NO2, and its molecular weight is 161.16 g/mol . The InChI Key is WEBXRQONNWEETE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Cyanophenylacetic acid are complex and varied. For example, it can react with arylsulfonyl chloride in ethanol to afford the corresponding cyanoaceto-N-arylsulfonylhydrazides .Physical and Chemical Properties Analysis
4-Cyanophenylacetic acid is soluble in CHCl3, THF, dioxane . It should be stored at a temperature of 2 - 4°C in a tightly closed container in a dry and well-ventilated place .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on pyridonecarboxylic acids, which share a similar structural motif with the target compound, indicates their use as antibacterial agents. The study by Egawa et al. (1984) on the synthesis and antibacterial activity of certain analogues demonstrates the potential of structurally related compounds in developing new antibacterial drugs Egawa et al., 1984.
Synthesis Techniques
The work by Tian et al. (2003) on the carbopalladation of nitriles for the synthesis of disubstituted aminonaphthalenes and benzoxazine derivatives via palladium-catalyzed annulation showcases advanced synthesis techniques that could be applicable to compounds with cyano and carboxylic acid functionalities Tian et al., 2003.
Ligand Chemistry
Chelidamic acid, a compound related in structure to the target chemical, demonstrates the use of multidentate ligands in forming complex structures and potentially in catalysis or material science, as reported by Hall et al. (2000) Hall et al., 2000.
Bioconversion and Metabolic Studies
The study by Ho and Castagnoli (1980) on the trapping of metabolically generated electrophilic species with cyanide ion highlights the relevance of cyano-functionalized compounds in understanding metabolic pathways and the detoxification process Ho & Castagnoli, 1980.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with enzymes such as aldehyde dehydrogenases and aromatase . These enzymes play crucial roles in various biological processes, including retinoic acid signaling and steroid metabolism .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with retinoic acid signaling and steroid metabolism . These pathways have downstream effects on various biological processes, including cell differentiation, immune response, and hormone regulation .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Related compounds have been shown to exert various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other biomolecules, and the compound’s exposure to metabolic enzymes
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-6-8-1-3-9(4-2-8)14-7-10(15)5-11(14)12(16)17/h1-4,10-11,15H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMMXIPTKTCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)






![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)



![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)
![3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835099.png)
